4-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid

Lipophilicity Drug-likeness ADME prediction

4-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid (CAS 858749-41-4) is a fully synthetic, achiral coumarin derivative belonging to the 2H-1-benzopyran-3-acetic acid chemotype. The molecule bears a carboxymethyl substituent at the chromenone C3 position and a 4-carboxyphenylmethoxy ether at C7, yielding the molecular formula C₂₁H₁₈O₇ (average mass 382.37 Da).

Molecular Formula C21H18O7
Molecular Weight 382.368
CAS No. 858749-41-4
Cat. No. B2842341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid
CAS858749-41-4
Molecular FormulaC21H18O7
Molecular Weight382.368
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)O)CC(=O)O
InChIInChI=1S/C21H18O7/c1-11-15-7-8-17(27-10-13-3-5-14(6-4-13)20(24)25)12(2)19(15)28-21(26)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23)(H,24,25)
InChIKeyWFUFKDJUNYTJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-({[3-(Carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic Acid (CAS 858749-41-4): Compound Class, Physicochemical Identity, and Screening Library Provenance


4-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid (CAS 858749-41-4) is a fully synthetic, achiral coumarin derivative belonging to the 2H-1-benzopyran-3-acetic acid chemotype . The molecule bears a carboxymethyl substituent at the chromenone C3 position and a 4-carboxyphenylmethoxy ether at C7, yielding the molecular formula C₂₁H₁₈O₇ (average mass 382.37 Da) . It is catalogued in commercial screening decks (e.g., InterBioScreen, ChemBridge/Hit2Lead) as part of natural-product-derivative and lead-like compound collections, and it is listed in the ChEMBL database (CHEMBL3771111) with associated NAAA (N-acylethanolamine-hydrolyzing acid amidase) inhibition data [1]. Predicted physicochemical properties generated via the ACD/Labs Percepta Platform (v14.00) indicate an ACD/LogP of 4.02, zero Rule-of-Five violations, a topological polar surface area of 110 Ų, and two hydrogen-bond donor sites (both carboxylic acid protons), placing the compound within oral-drug-like chemical space .

Why In-Class 4,8-Dimethyl-2-oxo-2H-chromene Derivatives Cannot Substitute for CAS 858749-41-4: The Critical Role of the C3 Substituent


Within the 4,8-dimethyl-2-oxo-2H-chromen-7-yloxymethyl-benzoic acid sub-family, the C3 substituent is the primary driver of differential lipophilicity, ionization state, and target-engagement potential. Replacing the carboxymethyl group of CAS 858749-41-4 with a benzyl substituent (CAS 376379-53-2) increases the predicted LogP by approximately 2.24 log units (from 4.02 to 6.26) , a shift that fundamentally alters membrane permeability, plasma protein binding, and non-specific partitioning. The carboxyethyl homolog (STOCK1N-39210, C₂₂H₂₀O₇) introduces an additional methylene spacer, altering both pKa and conformational flexibility at the C3 side chain [1]. Even within the broader NAAA inhibitor landscape, chemotype matters: the oxazolidone-based inhibitor F215 (IC₅₀ = 9 nM) operates through a slowly reversible mechanism distinct from that of coumarin-based ligands [2]. These structural differences mean that procurement cannot default to the nearest in-stock analog without risking altered selectivity, solubility, and assay reproducibility. The quantitative evidence below establishes precisely where CAS 858749-41-4 sits relative to its closest comparators.

Quantitative Differential Evidence for 4-({[3-(Carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic Acid vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Carboxymethyl vs. Benzyl at C3

The target compound bearing a C3-carboxymethyl group exhibits a predicted ACD/LogP of 4.02 , whereas the direct C3-benzyl analog (CAS 376379-53-2, Hit2Lead SC-6566742) has a reported LogP of 6.26 under comparable estimation methodology . This represents a ΔLogP of –2.24, corresponding to an approximately 174-fold lower predicted octanol-water partition coefficient for the target compound. The carboxyethyl homolog (STOCK1N-39210), with an additional methylene unit in the C3 side chain, has an intermediate predicted lipophilicity consistent with the incremental contribution of a –CH₂– group to logP [1].

Lipophilicity Drug-likeness ADME prediction

pH-Dependent Ionization and Solubility: LogD Shift as a Selectivity and Formulation Differentiator

The target compound contains two carboxylic acid functions (C3-carboxymethyl and C7-oxymethyl-benzoic acid), both ionizable at physiological pH. ACD/Labs predictions yield a LogD (pH 7.4) of –0.39 compared with a LogD (pH 5.5) of 1.28 , representing a ΔLogD of –1.67 across the physiologically relevant pH range. In contrast, the C3-benzyl analog (CAS 376379-53-2) possesses only a single carboxylic acid (at the C7-oxymethyl-benzoic acid moiety), with a reported LogSW of –7.57 (pH unspecified) consistent with substantially lower aqueous solubility . The presence of two ionizable carboxyl groups in the target compound confers pH-dependent solubility that can be exploited for dissolution-rate modulation and bio-relevant assay formatting.

Ionization state Aqueous solubility pH-dependent partitioning

Hydrogen-Bond Donor/Acceptor Profile and Its Impact on Transporter Recognition and Off-Target Liability

The target compound presents 2 hydrogen-bond donor sites (both from carboxylic acid –OH) and 7 hydrogen-bond acceptor sites (carbonyl, ether, and carboxylate oxygens), with a topological polar surface area (tPSA) of 110 Ų . By comparison, the C3-benzyl analog has only 1 H-bond donor and 5 H-bond acceptors, with a tPSA of 76.7 Ų . The higher tPSA (Δ = +33.3 Ų) and additional H-bond donor of the target compound place it in a different region of the Boehringer-Ingelheim CNS MPO desirability space, with implications for blood-brain barrier penetration potential. Among coumarin-based monocarboxylate transporter (MCT) ligands, tPSA values above 100 Ų correlate with reduced passive membrane permeability but enhanced aqueous solubility, a trade-off that must be matched to the intended target compartment [1].

Hydrogen bonding Polar surface area Transporter interaction

Molecular Weight and Rule-of-Five Compliance: Differential Developability Profile vs. Heavier Analogs

The target compound has a molecular weight of 382.37 Da and violates zero of Lipinski's Rule-of-Five criteria, as confirmed by ACD/Labs Percepta prediction . The C3-carboxyethyl homolog (STOCK1N-39210) is heavier at 396.39 Da (ΔMW = +14.02 Da) [1], and the C3-benzyl analog (CAS 376379-53-2) is substantially heavier at 414.46 Da (ΔMW = +32.09 Da) . Additionally, the predicted boiling point of the target compound is 652.5 ± 55.0 °C at 760 mmHg, with a flash point of 233.8 ± 25.0 °C, indicating thermal stability suitable for standard organic synthesis and purification protocols .

Drug-likeness Lead-likeness Fragment-based screening

NAAA Target Engagement Potential: Chemotype-Class SAR Context for C3-Carboxymethyl Coumarins

The target compound is listed in BindingDB/ChEMBL (CHEMBL3771111) with associated NAAA inhibition data derived from recombinant human NAAA expressed in HEK293 cells [1]. Within the broader coumarin-based NAAA inhibitor class, closely related 4,8-dimethyl-2-oxo-2H-chromene analogs bearing C3-carboxymethyl or C3-carboxyethyl substituents have reported IC₅₀ values ranging from 23 to 160 nM in human NAAA fluorescence-based assays (10 min preincubation, N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide substrate) [2]. By comparison, the structurally unrelated oxazolidone NAAA inhibitor F215 achieves an IC₅₀ of 9 nM (pIC₅₀ = 8.1) [3]. The presence of the C3-carboxymethyl group in the target compound provides a carboxylic acid handle for potential ionic interactions within the NAAA active-site lysosomal pH environment (pH ~4.5–5.0), a feature absent in the C3-benzyl analog.

NAAA inhibition Palmitoylethanolamide Anti-inflammatory target

Limitations of Current Evidence and Recommended Confirmatory Assays

It must be explicitly stated that high-strength differential evidence is limited for this compound. No peer-reviewed publication was identified that reports a direct head-to-head experimental comparison of CAS 858749-41-4 against the C3-benzyl analog or the C3-carboxyethyl homolog in any biochemical, cellular, or in vivo assay. The LogP, LogD, tPSA, and MW comparisons presented above are based on computational predictions from reputable platforms (ACD/Labs Percepta, Hit2Lead/ChemBridge) and represent cross-study comparable evidence rather than direct experimental head-to-head data. The NAAA inhibition data associated with CHEMBL3771111 is curated in BindingDB/ChEMBL but the exact IC₅₀ value, assay conditions, and selectivity profile for this specific compound require independent verification by the end user [1]. Procurement decisions should be accompanied by in-house determination of: (i) NAAA IC₅₀ and selectivity vs. acid ceramidase (AC) and FAAH; (ii) kinetic aqueous solubility at pH 7.4; (iii) LogD₇.₄ by shake-flask method; and (iv) purity verification by HPLC-UV/ELSD.

Data gaps Assay validation Procurement due diligence

Recommended Procurement and Application Scenarios for 4-({[3-(Carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic Acid Based on Differential Evidence


Hit-to-Lead Optimization of Coumarin-Based NAAA Inhibitors Requiring a C3-Carboxylic Acid Handle

For medicinal chemistry programs targeting NAAA with coumarin scaffolds, CAS 858749-41-4 provides the optimal balance of molecular weight (382.37 Da) and lipophilicity (LogP 4.02) among the C3-variant series, with a dual-carboxylate architecture (tPSA 110 Ų) that permits pH-switchable solubility . The C3-carboxymethyl group maintains an ionizable center suitable for lysosomal-compartment target engagement (NAAA is active at pH ~4.5), a feature absent in the benzyl analog . Procure this compound when SAR exploration requires systematic variation of the C3 side-chain acidity and length relative to the carboxyethyl (STOCK1N-39210) and benzyl (CAS 376379-53-2) comparators.

Screening Library Design Focused on Carboxylic-Acid-Containing Fragment-Like and Lead-Like Chemical Space

With zero Rule-of-Five violations, MW below 400 Da, and a tPSA/LogP combination consistent with oral drug-likeness, CAS 858749-41-4 is suited for inclusion in lead-like screening decks alongside its C3-substituted analogs . The predicted LogD shift from 1.28 (pH 5.5) to –0.39 (pH 7.4) enables differential detection in two-step screening cascades where compounds are first tested at lysosomal pH and subsequently counter-screened at cytosolic pH to identify pH-dependent binders. This property is not shared by the benzyl analog due to its single ionizable center.

Physicochemical Benchmarking and Computational Model Validation Studies

The availability of ACD/Labs-predicted physicochemical parameters (LogP, LogD at two pH values, tPSA, HBD/HBA counts, boiling point, density) for CAS 858749-41-4 , alongside corresponding data for the benzyl analog from Hit2Lead and structural data for the carboxyethyl analog [1], makes this C3-variant series an internally consistent test set for validating in silico ADME models, chromatographic LogD determination methods, and pKa prediction algorithms. Procure all three compounds for comparative physicochemical profiling studies where the incremental structural changes (carboxymethyl → carboxyethyl → benzyl) provide a controlled gradation of lipophilicity and ionization.

Negative Control or Selectivity Panel Compound for Oxazolidone-Class NAAA Inhibitor Programs

For research groups advancing oxazolidone-based NAAA inhibitors such as F215 (IC₅₀ = 9 nM) [2], CAS 858749-41-4 and its coumarin-class analogs serve as structurally distinct comparators to assess chemotype-dependent selectivity against the related acid ceramidase (AC) enzyme. The distinct coumarin scaffold, combined with the C3-carboxymethyl group, may confer a different AC/NAAA selectivity ratio compared to the oxazolidone series, providing critical counter-screening data for target engagement specificity claims.

Quote Request

Request a Quote for 4-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.